2-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one
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Overview
Description
2-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with dimethylaminoethylthio and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one typically involves multiple steps. One common method includes the reaction of 5,6-dimethylpyrimidin-4(1H)-one with 2-(dimethylamino)ethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with applications in copolymer production.
Uniqueness
2-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of both dimethylaminoethylthio and dimethyl groups on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3OS/c1-7-8(2)11-10(12-9(7)14)15-6-5-13(3)4/h5-6H2,1-4H3,(H,11,12,14) |
InChI Key |
IQGUOMWOLMMKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCCN(C)C)C |
Origin of Product |
United States |
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